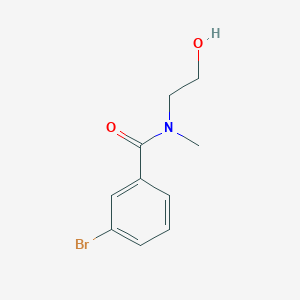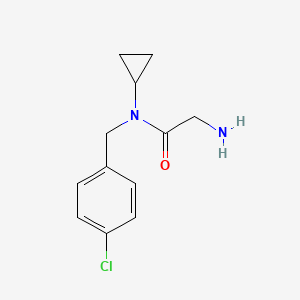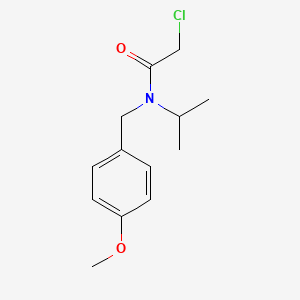
3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 3-position and an N-(2-hydroxyethyl)-N-methyl group at the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the bromination of N-(2-hydroxyethyl)-N-methylbenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the hydroxyethyl group.
Reduction Reactions: Products include primary or secondary amines derived from the reduction of the amide group.
Applications De Recherche Scientifique
3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving brominated compounds.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide depends on its specific application. In biological systems, the bromine atom can participate in halogen bonding, which can influence the binding affinity of the compound to its molecular targets. The hydroxyethyl group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. The amide group can engage in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-N-(2-hydroxyethyl)benzamide: Lacks the methyl group on the amide nitrogen.
3-Bromo-N-methylbenzamide: Lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)-N-methylbenzamide: Lacks the bromine atom.
Uniqueness
3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the presence of both the bromine atom and the N-(2-hydroxyethyl)-N-methyl group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGQADJZPRECHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(2,5-Dimethylphenyl)phenyl]ethan-1-amine](/img/structure/B7844251.png)

![3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine](/img/structure/B7844260.png)
![2-[(4-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844266.png)



![2-[(3-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844300.png)




![2-[(2-Chloro-6-fluorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844349.png)

